Lipophilicity (XLogP3) Comparison: Hydroxymethyl vs. Hydroxy, Amino, and Unsubstituted Analogs
Computational logP values from PubChem (XLogP3-AA algorithm) reveal a systematic lipophilicity gradient across the 4-substituted bicyclo[2.2.1]heptane-1-carboxylate series. The target hydroxymethyl compound (XLogP3 = 0.7) sits between the more polar 4-amino analog (XLogP3 = 0.2) and the more lipophilic 4-bromo analog (logP ≈ 2.8 by alternative measurement), while exceeding the 4-hydroxy analog (XLogP3 = 0.4) by 0.3 log units [1]. This intermediate lipophilicity is consistent with the methylene spacer attenuating hydrogen-bond acidity without eliminating it, a balance not achieved by any single comparator.
| Evidence Dimension | Computational partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate (XLogP3 = 0.4); Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (XLogP3 = 0.2); Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (logP ≈ 2.8, non-XLogP3 method) |
| Quantified Difference | +0.3 log units vs. 4-hydroxy; +0.5 log units vs. 4-amino; −2.1 log units vs. 4-bromo |
| Conditions | PubChem XLogP3-AA algorithm (v3.0); benchchem data for bromo analog uses non-XLogP3 method (explicit caution on cross-method comparison) |
Why This Matters
The intermediate lipophilicity of the target compound (logP 0.7) positions it favorably for oral bioavailability (Lipinski Rule of 5) while avoiding the excessive hydrophobicity of the bromo analog that may lead to poor aqueous solubility and high plasma protein binding.
- [1] PubChem Computed Properties: CID 83854307 (methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate), XLogP3-AA = 0.7; CID 21634323 (methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate), XLogP3-AA = 0.4; CID 57467430 (methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate), XLogP3-AA = 0.2. https://pubchem.ncbi.nlm.nih.gov/ View Source
